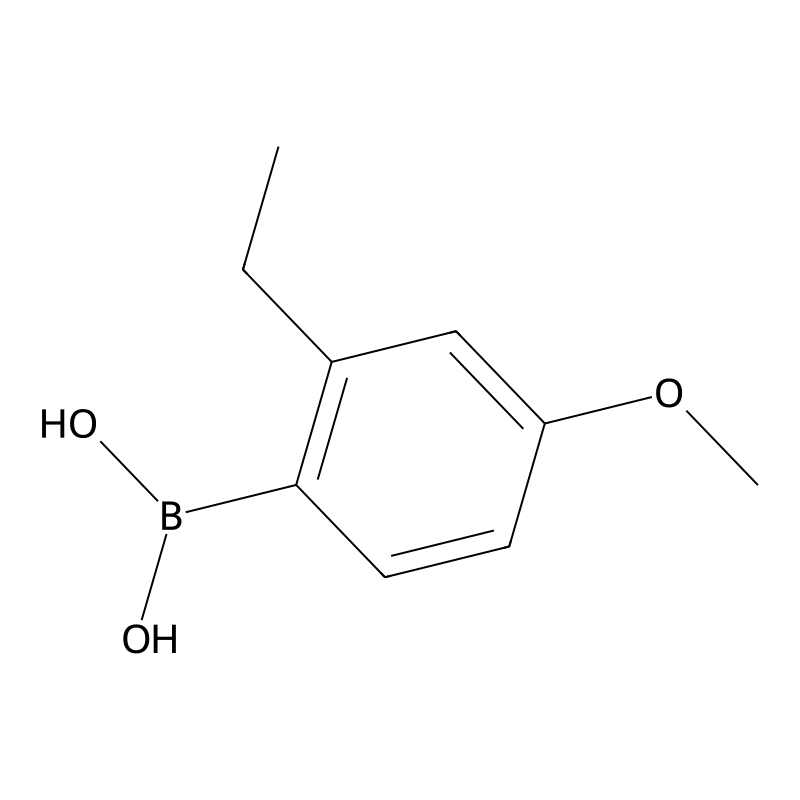(2-Ethyl-4-methoxyphenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
(2-Ethyl-4-methoxyphenyl)boronic acid holds promise in medicinal chemistry, particularly for developing novel drugs. Its unique structure, containing an electron-withdrawing boronic acid group and an electron-donating methoxy group, allows for diverse interactions with other molecules. This versatility makes it a valuable building block for designing new pharmaceuticals with specific properties:
- Target Binding: The boronic acid group can form reversible covalent bonds with specific biomolecules, such as enzymes and receptors, potentially leading to targeted drug action [].
- Modulating Bioavailability: The combination of hydrophilic and hydrophobic moieties in the molecule can influence its solubility and absorption, allowing researchers to tailor a drug's bioavailability [].
Current research efforts are exploring the use of (2-Ethyl-4-methoxyphenyl)boronic acid in developing drugs for various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases [, ].
Material Science
(2-Ethyl-4-methoxyphenyl)boronic acid is also being investigated for its potential applications in material science. Its ability to form covalent bonds with various functional groups makes it a promising candidate for:
- Organic Polymer Synthesis: The molecule can be incorporated into polymer chains, potentially leading to materials with desired properties like conductivity, thermal stability, and self-assembly capabilities [].
- Functionalized Materials: The boronic acid group can be used to attach other functional groups to surfaces, enabling the creation of materials with specific functionalities, such as sensors or catalysts [].
(2-Ethyl-4-methoxyphenyl)boronic acid is an organic compound with the molecular formula C₉H₁₃BO₃ and a CAS number of 342899-07-4. This compound features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. The structure includes an ethyl group at the second position and a methoxy group at the para position of a phenyl ring, contributing to its unique chemical properties. It appears as a solid at room temperature, with a density of approximately 1.1 g/cm³ and a boiling point around 339.5 °C at 760 mmHg .
- Suzuki Coupling Reactions: This compound can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds, which are important in organic synthesis.
- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
- Acid-Base Reactions: The boronic acid group can undergo protonation and deprotonation, affecting its reactivity and interactions with other molecules.
Research indicates that boronic acids, including (2-Ethyl-4-methoxyphenyl)boronic acid, exhibit various biological activities. These compounds have been studied for their potential as:
- Anticancer Agents: Some studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
- Antiviral Activity: Certain derivatives show promise in inhibiting viral replication.
- Enzyme Inhibitors: Boronic acids can act as inhibitors for specific enzymes, particularly those involved in glycoprotein processing.
Several methods exist for synthesizing (2-Ethyl-4-methoxyphenyl)boronic acid:
- Boron Trifluoride Method: This involves reacting 4-methoxyphenylboronic acid with ethylene oxide under acidic conditions.
- Grignard Reaction: A Grignard reagent can be formed from 2-bromoethyl and then reacted with phenylboronic acid.
- Direct Boronation: Utilizing boron reagents like trimethyl borate in the presence of suitable catalysts can yield this compound directly from its precursors.
(2-Ethyl-4-methoxyphenyl)boronic acid has several applications in various fields:
- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
- Material Science: Used in the development of polymers and materials with specific electronic properties.
- Organic Synthesis: Acts as a building block for complex organic molecules through cross-coupling reactions.
Studies on (2-Ethyl-4-methoxyphenyl)boronic acid suggest interactions with various biological targets:
- Proteasome Inhibition: As noted earlier, this compound may inhibit proteasome activity, impacting protein degradation pathways.
- Binding Studies: Research has shown that boronic acids can interact with diols and sugars through reversible covalent bonding, which is significant for drug design and targeting.
Several compounds share structural similarities with (2-Ethyl-4-methoxyphenyl)boronic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxyphenylboronic Acid | C₇H₉BO₃ | Lacks ethyl substitution; simpler structure |
| 2-Methyl-4-methoxyphenylboronic Acid | C₉H₁₁BO₃ | Methyl substitution instead of ethyl; different steric effects |
| Phenylboronic Acid | C₆H₅BO₂ | Simplest form; lacks substituents on the phenyl ring |
The uniqueness of (2-Ethyl-4-methoxyphenyl)boronic acid lies in its specific substitution pattern, which may enhance its reactivity and selectivity in








